molecular formula C7H9BrN2O2S B1522407 5-Bromo-N-ethylpyridine-3-sulfonamide CAS No. 1065074-78-3

5-Bromo-N-ethylpyridine-3-sulfonamide

Cat. No. B1522407
CAS RN: 1065074-78-3
M. Wt: 265.13 g/mol
InChI Key: ILGAHUKGIGEEMU-UHFFFAOYSA-N
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Description

5-Bromo-N-ethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S . It appears as a solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a sulfonamide group and at the 5th position with a bromine atom .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 265.13 . It appears as a solid . Other specific physical and chemical properties like boiling point, melting point, flash point, and density are not available in the sources I have access to.

Scientific Research Applications

  • Synthesis and Spectral Properties of Functionalized Compounds :

    • The synthesis of water-soluble BODIPY derivatives, which include compounds functionalized with aryl iodide for organometallic couplings, aromatic bromide for SNAr reactions, and amine for acylation reactions, is discussed. These compounds are promising for use as highly fluorescent probes in aqueous environments (Li et al., 2008).
  • Catalytic Cross-Coupling Reactions :

    • Research on the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI, indicating the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, is significant for organic synthesis (Han, 2010).
  • Inhibition Studies of Carbonic Anhydrase Isoforms :

    • The inhibition of human carbonic anhydrase isoforms by a series of benzo[d]thiazole-5- and 6-sulfonamides is investigated. These compounds show potential as inhibitors against cytosolic and transmembrane, tumor-associated isoforms (Abdoli et al., 2017).
  • Development of Polymer-Based Drugs :

    • Sulfasalazine, a drug used in inflammatory bowel disease treatment, is studied for its reductive cleavage into active therapeutic moieties. This research contributes to the understanding of drug delivery and activation mechanisms (Brown et al., 1983).
  • Synthesis of Catalytic Reagents :

    • The synthesis of a novel N-bromo sulfonamide reagent and its use as a catalyst in the synthesis of specific compounds is explored. This research provides insights into novel methodologies in organic synthesis (Khazaei et al., 2014).
  • Microwave-Assisted Synthesis of Sulfonamides :

    • Research on the solvent-free microwave-assisted synthesis of N-(2-(pyridin-2-yl)ethyl)sulfonamides demonstrates advancements in efficient and environmentally-friendly chemical synthesis (Ghattas et al., 2014).
  • Biosensor Development for Antibiotic Detection :

    • The development of a novel electrochemical biosensor for detecting sulfapyridine, a sulfonamide antibiotic, in food products like honey, shows the application of these compounds in food safety and quality control (El Hassani et al., 2017).
  • Analysis of Sulfonamide Residues in Food Products :

    • A method for detecting sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography is significant for food safety and regulatory compliance (Premarathne et al., 2017).

Safety and Hazards

The safety data sheet indicates that 5-Bromo-N-ethylpyridine-3-sulfonamide may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

5-bromo-N-ethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGAHUKGIGEEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674597
Record name 5-Bromo-N-ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065074-78-3
Record name 5-Bromo-N-ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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